1-[(1R)-1-Phenylethoxy]naphthalene
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Overview
Description
1-[(1R)-1-Phenylethoxy]naphthalene is an organic compound with the molecular formula C17H16O It is a derivative of naphthalene, where a phenylethoxy group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene typically involves the reaction of naphthalene with (1R)-1-phenylethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the phenylethanol to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-Phenylethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1-[(1R)-1-Phenylethoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Phenylethoxy]naphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
1-Phenylethanol: The alcohol derivative used in the synthesis of 1-[(1R)-1-Phenylethoxy]naphthalene.
Naphthoquinone: An oxidized derivative of naphthalene.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
847934-73-0 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-[(1R)-1-phenylethoxy]naphthalene |
InChI |
InChI=1S/C18H16O/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3/t14-/m1/s1 |
InChI Key |
UPCFYHGRUGIAEM-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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